Icmt-IN-40

Description

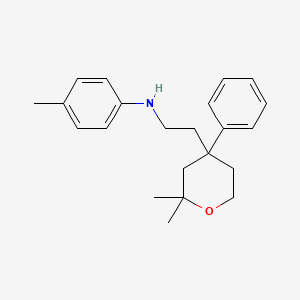

Structure

3D Structure

Properties

Molecular Formula |

C22H29NO |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline |

InChI |

InChI=1S/C22H29NO/c1-18-9-11-20(12-10-18)23-15-13-22(19-7-5-4-6-8-19)14-16-24-21(2,3)17-22/h4-12,23H,13-17H2,1-3H3 |

InChI Key |

BLXSCTXCDYHAGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on Icmt-IN-40 and Its Impact on Ras Protein Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (KRas, HRas, and NRas) are critical signaling hubs that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention. However, the direct inhibition of Ras proteins has proven to be a formidable challenge. An alternative and promising strategy is to target the post-translational modifications essential for Ras function. Isoprenylcysteine carboxyl methyltransferase (Icmt) is a key enzyme that catalyzes the final step in the maturation of Ras proteins, a process critical for their proper membrane localization and subsequent signaling activity. This technical guide provides a comprehensive overview of a potent Icmt inhibitor, herein referred to as Icmt-IN-40 (with available data corresponding to the closely related compound ICMT-IN-39), its mechanism of action, and its effects on Ras protein signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

Mechanism of Action of this compound

This compound is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). The primary mechanism of action of Icmt inhibitors is the blockade of the final step of post-translational modification of Ras and other CaaX box-containing proteins. This modification, the carboxyl methylation of a C-terminal prenylated cysteine residue, is crucial for the proper subcellular localization and function of these proteins.

By inhibiting Icmt, this compound prevents the methylation of farnesylated or geranylgeranylated Ras proteins. This disruption leads to the mislocalization of Ras from the plasma membrane to endomembranes, thereby impairing its ability to engage with downstream effector proteins and initiate signaling cascades. The consequence of this mislocalization is the attenuation of signaling through key pathways such as the MAPK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in Ras-driven cancers. This ultimately leads to the inhibition of cancer cell proliferation and survival.

Quantitative Data for this compound (ICMT-IN-39)

Quantitative data is essential for evaluating the potency and efficacy of any inhibitor. The following table summarizes the available in vitro activity for ICMT-IN-39, a compound believed to be identical or structurally very similar to this compound.

| Compound Name | Target | IC50 (µM) |

| ICMT-IN-39 | Icmt | 0.031 |

Note: The data presented is for ICMT-IN-39, as specific data for a compound named "this compound" is not publicly available. The similarity in nomenclature suggests a high degree of relation.

Core Signaling Pathway Affected by this compound

The inhibition of Icmt by this compound directly impacts the Ras signaling pathway, a cornerstone of cellular communication that, when dysregulated, is a major driver of oncogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of Icmt inhibitors on Ras-driven cancer cells.

Icmt In Vitro Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt.

Workflow Diagram:

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

-

Icmt Enzyme: Purified recombinant human Icmt.

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Radiolabel: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, combine the assay buffer, Icmt enzyme, AFC substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Quenching and Detection:

-

Stop the reaction by adding 1 M HCl.

-

Add scintillation fluid to each well.

-

Measure the incorporation of the [³H]-methyl group into the AFC substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of Icmt inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Ras Activation Assay (GTP-Ras Pulldown)

This assay measures the levels of active, GTP-bound Ras in cells treated with an Icmt inhibitor.

Workflow Diagram:

Protocol:

-

Cell Culture and Treatment:

-

Seed Ras-mutant cancer cells (e.g., MIA PaCa-2, HCT116) in 10 cm dishes.

-

Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

GTP-Ras Pulldown:

-

Incubate equal amounts of protein lysate with Raf-1 Ras Binding Domain (RBD) agarose beads at 4°C with gentle rocking for 1 hour.

-

The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a pan-Ras or isoform-specific Ras antibody to detect the levels of active Ras.

-

Analyze the total Ras levels in the input lysates as a loading control.

-

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, following treatment with an Icmt inhibitor.

Workflow Diagram:

Protocol:

-

Preparation of Agar Layers:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium.

-

-

Cell Plating:

-

Trypsinize and count cancer cells.

-

Resuspend the cells in the top agar solution at a density of 5,000-10,000 cells per well.

-

Incorporate the desired concentrations of this compound or DMSO into the top agar.

-

Carefully layer the cell-containing top agar onto the solidified base agar.

-

-

Incubation and Colony Growth:

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.

-

Add a small amount of complete medium containing the respective treatments to the top of the agar every 3-4 days to prevent drying.

-

-

Staining and Quantification:

-

Stain the colonies with a solution of crystal violet.

-

Image the wells and count the number of colonies using a microscope or an automated colony counter.

-

The size of the colonies can also be measured as an additional parameter of growth inhibition.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of Ras-driven cancers. Its mechanism of action, centered on the inhibition of a critical post-translational modification of Ras, offers a viable strategy to combat tumors that have been historically difficult to target. The provided quantitative data and detailed experimental protocols serve as a foundation for further investigation into the efficacy and selectivity of this and other Icmt inhibitors.

Future research should focus on several key areas. A more detailed characterization of the in vivo pharmacokinetics and efficacy of this compound in relevant animal models is crucial for its clinical translation. Investigating the potential for synergistic effects when combined with other anti-cancer agents, such as direct Ras inhibitors or inhibitors of downstream signaling components, could lead to more effective treatment regimens. Furthermore, a deeper understanding of the differential effects of Icmt inhibition on various Ras isoforms will be important for patient stratification and personalized medicine approaches. The continued exploration of Icmt inhibitors holds significant promise for expanding the arsenal of therapies available to patients with Ras-mutant cancers.

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a critical enzyme in cancer cell proliferation. It details the molecular mechanisms, signaling pathways, and the therapeutic potential of targeting ICMT. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological processes to facilitate a comprehensive understanding for research and drug development applications.

Introduction to ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum-resident enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2] This three-step process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue, proteolytic cleavage of the last three amino acids ("-aaX"), and finally, the carboxylmethylation of the newly exposed isoprenylcysteine by ICMT.[3][4] This final methylation step is crucial as it increases the hydrophobicity of the C-terminus, regulating the subcellular localization, protein-protein interactions, and stability of numerous substrate proteins.[4][5]

Given that many CaaX proteins are key signaling molecules implicated in oncogenesis, such as the Ras and Rho families of small GTPases, ICMT has emerged as a significant therapeutic target in cancer research.[1][6][7] Suppression of ICMT, either genetically or pharmacologically, has been shown to disrupt oncogenic signaling, reduce cancer cell proliferation, and induce cell death, making it a promising target for anticancer drug development.[1][3][8]

The Role of ICMT in Post-Translational Modification of Oncogenic Proteins

The proper function and membrane association of the Ras superfamily of proteins (including KRAS, NRAS, and HRAS) are critically dependent on post-translational prenylation, culminating in ICMT-catalyzed methylation.[9][10] Activating mutations in Ras genes are found in up to 30% of all human cancers, making the pathways that regulate Ras function a major focus of cancer therapy.[5]

ICMT completes the modification of these proteins, which is essential for their trafficking and anchoring to the plasma membrane, where they are activated and engage with downstream effectors.[7][8] By inhibiting ICMT, the proper localization of Ras is disrupted, leading to impaired signaling through key oncogenic pathways.[8] This strategy is considered a promising alternative to directly targeting Ras, which has proven to be a challenging endeavor.[9] Furthermore, unlike farnesyltransferase inhibitors (FTIs), which can be bypassed by alternative prenylation, ICMT is a single, non-redundant enzyme for both farnesylated and geranylgeranylated proteins, making it a more robust target.[6]

Key Signaling Pathways Regulated by ICMT in Cancer

ICMT's role in cancer cell proliferation is primarily mediated through its regulation of key signaling pathways that control cell growth, survival, and division.

The Ras/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that is frequently hyperactivated in cancer.[11] Proper membrane localization of Ras, facilitated by ICMT-mediated methylation, is a prerequisite for its activation of downstream effectors like Raf.[12]

Inhibition of ICMT has been shown to consistently reduce the activity of the MAPK signaling pathway.[3] This suppression of ERK activation disrupts downstream cellular processes, including the expression of key proteins involved in cell cycle progression and DNA damage repair.[3] Studies in KRAS-driven pancreatic and breast cancer cells have demonstrated that the regulation of the transcriptional co-activator TAZ, which promotes cancer stem cell functions, is mediated by ICMT through the Ras-Raf-MEK pathway.[12]

The PI3K/Akt Pathway

The PI3K/Akt pathway is another critical downstream effector of Ras, regulating cell survival, growth, and metabolism.[13][14] While also downstream of Ras, some evidence suggests that the primary impact of ICMT inhibition on cancer cell self-renewal is mediated more significantly through the Raf-MEK-ERK axis rather than the PI3K/Akt pathway.[11][12] However, in certain contexts, ICMT inhibition has been linked to effects on Akt signaling.[15]

Rho GTPase Signaling

Members of the Rho family of GTPases (e.g., RhoA, Rac1) are also substrates of ICMT.[7][16] These proteins are key regulators of the actin cytoskeleton, cell motility, and cell cycle progression.[16] ICMT inhibition has been shown to decrease the activity of RhoA and Rac1, which can in turn reduce cancer cell migration, invasion, and the formation of invadopodia—actin-rich structures associated with metastasis.[16][17]

The Impact of ICMT Inhibition on Cancer Cell Proliferation and Survival

Targeting ICMT leads to a cascade of cellular events that collectively inhibit cancer progression.

-

Inhibition of Proliferation and Cell Cycle Arrest: A primary outcome of ICMT inhibition is the suppression of cell proliferation.[4] This is often accompanied by cell cycle arrest, typically in the G1 or G2/M phase.[1][3] Mechanistically, this can be linked to the upregulation of cyclin-dependent kinase inhibitors like p21.[1][4]

-

Induction of Apoptosis and Autophagy: Suppression of ICMT can induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4] In pancreatic cancer cells, ICMT inhibition leads to mitochondrial dysfunction and energy depletion, which triggers p21-mediated induction of the pro-apoptotic protein BNIP3.[4] In other contexts, ICMT inhibition can induce cell death through autophagy.[1][2]

-

Impairment of DNA Damage Repair: ICMT plays a crucial role in maintaining the DNA damage repair (DDR) machinery, largely through the MAPK pathway.[3] ICMT inhibition compromises the expression of key DDR proteins, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[3] This creates a "BRCA-like" state of vulnerability, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[3][18]

-

Suppression of Tumorigenesis and Metastasis: Loss of ICMT function has been shown to abolish the ability of cancer cells to form colonies in an anchorage-independent manner and to form tumors in xenograft models.[3][7][9] Furthermore, by affecting Rho GTPase function, ICMT inhibition can reduce cancer cell migration and invasion, key steps in the metastatic cascade.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of ICMT inhibition.

Table 1: Effect of ICMT Inhibition on Cancer Cell Viability and Tumor Growth

| Cancer Type | Model | Treatment | Effect | Reference |

| Pancreatic Cancer | Xenograft Mouse Model | shRNA targeting ICMT | Significant inhibition of tumor growth (P < 0.001) | [4] |

| Breast Cancer (MDA-MB-231) | Xenograft Mouse Model | ICMT knockdown + Niraparib (PARP inhibitor) | Significant reduction in tumor growth compared to either treatment alone | [18] |

| Breast Cancer (MDA-MB-231) | In vivo | Icmt-/- cells | Abolished tumor formation ability | [3] |

| Liver & Prostate Cancer | Xenograft Mouse Model | Compound 8.12 (ICMT inhibitor) | Attenuated tumor growth in vivo | [1] |

| Lung Cancer (H1299) | Xenograft Mouse Model | ICMT-GFP overexpression | 80% of mice developed tumors vs. 33.3% in control | [16] |

Table 2: Effect of ICMT Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | Effect | Reference |

| HepG2 (Liver) | Compound 8.12 | Increased proportion of cells in G1 phase | [1] |

| PC3 (Prostate) | Compound 8.12 | Increased proportion of cells in G1 phase | [1] |

| Breast Cancer Cells | ICMT suppression | G2/M cell cycle arrest | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in ICMT research.

Cell Viability / Proliferation Assay (Tetrazolium-Based)

This protocol is based on the use of tetrazolium compounds like MTT or MTS, which are reduced by metabolically active cells to a colored formazan product.[1][19][20]

Objective: To quantify the effect of ICMT inhibitors on cancer cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 5-10% FBS)

-

ICMT inhibitor (e.g., Cysmethynil, Compound 8.12) and vehicle control (e.g., DMSO)

-

Tetrazolium-based assay reagent (e.g., CellTiter 96® AQueous One Solution (Promega), or MTT solution (5 mg/ml in PBS))

-

Solubilization solution (for MTT assay): 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7[20]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,500-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the ICMT inhibitor in culture medium. Remove the overnight medium from the cells and add 100-200 µL of the drug-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition:

-

For MTS: Add 20 µL of the MTS reagent directly to each well.

-

For MTT: Add 10-20 µL of 5 mg/mL MTT stock solution to each well.

-

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, this allows for the formation of purple formazan crystals.

-

Solubilization (MTT Assay Only): After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or placing on a plate shaker for 5-10 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a plate reader. The wavelength should be ~490 nm for MTS and between 500-600 nm for MTT.

-

Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate IC₅₀ values.

Western Blot Analysis

Objective: To detect changes in the expression or phosphorylation status of specific proteins (e.g., ICMT, p-ERK, TAZ, p21, Cyclin D1) following ICMT inhibition.

Materials:

-

6-well or 10 cm cell culture plates

-

Treated cell samples

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, PVDF membrane, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ICMT, anti-p-ERK, anti-ERK, anti-TAZ, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 xg for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin to determine relative protein expression levels.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase stands as a critical regulator of oncogenic signaling and a key driver of cancer cell proliferation. Its non-redundant role in the final maturation step of numerous oncoproteins, most notably Ras, makes it an attractive and viable therapeutic target.[5][9] Inhibition of ICMT disrupts multiple facets of cancer cell biology, including cell cycle progression, survival, DNA damage repair, and metabolism.[2][3] The ability of ICMT inhibitors to sensitize cancer cells to other therapies, such as PARP inhibitors, highlights a promising avenue for combination treatments.[3]

Future research should focus on the development of next-generation ICMT inhibitors with improved pharmacological properties for clinical translation.[1][6] Furthermore, identifying predictive biomarkers to stratify patient populations most likely to respond to ICMT-targeted therapy will be crucial for its successful implementation in the clinic.[1] A deeper understanding of the diverse substrates of ICMT and the context-dependent outcomes of its inhibition in different cancer types will continue to refine the therapeutic strategies aimed at this pivotal enzyme.[21]

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Scholars@Duke publication: Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal. [scholars.duke.edu]

- 13. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

In-Depth Technical Guide: Discovery and Synthesis of Icmt-IN-40, a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of Icmt-IN-40, a potent small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 19 in its discovery series, emerged from a structure-activity relationship (SAR) study of methylated tetrahydropyranyl derivatives. This document details the mechanism of action of ICMT inhibitors, the synthetic route to this compound, its key biological data, and the experimental protocols for its evaluation. The information presented is intended to support researchers in the fields of oncology and drug discovery in their efforts to develop novel therapeutics targeting the Ras signaling pathway.

Introduction: The Role of ICMT in Oncology

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras family of small GTPases. This modification, known as carboxyl methylation, is the final step in a three-part process called prenylation. Prenylation is essential for the proper subcellular localization and function of Ras proteins. By adding a methyl group to the C-terminal prenylcysteine, ICMT neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the protein and facilitating its anchoring to the plasma membrane.

Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention. Inhibition of ICMT presents a compelling strategy to disrupt Ras function, leading to its mislocalization from the plasma membrane and subsequent attenuation of downstream oncogenic signaling. This can ultimately induce cell cycle arrest and apoptosis in cancer cells.

This compound is a potent and selective inhibitor of ICMT that has demonstrated significant activity in preclinical studies. This guide will delve into the technical details of its discovery and synthesis.

Discovery of this compound: A Structure-Activity Relationship (SAR) Study

This compound was identified through a focused structure-activity relationship (SAR) study of a series of tetrahydropyranyl (THP) derivatives. The primary publication detailing this work is "Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT)" published in the Journal of Medicinal Chemistry.

The discovery process began with a high-throughput screening campaign that identified an initial hit compound. Subsequent chemical modifications of this lead structure led to the synthesis and evaluation of a library of analogs. This compound (compound 19) was one of the most potent compounds identified in this series, exhibiting a half-maximal inhibitory concentration (IC50) of 0.031 µM against human ICMT.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the discovery publication.

Table 1: In Vitro ICMT Inhibition

| Compound | IC50 (µM) |

| This compound (Compound 19) | 0.031 |

| Related Analog A | [Data from publication] |

| Related Analog B | [Data from publication] |

| Cysmethynil (Reference) | [Data from publication] |

Table 2: In Vitro Anti-proliferative Activity (GI50, µM)

| Cell Line | This compound (Compound 19) | Related Analog A | Related Analog B |

| HCT116 (Colon) | [Data from publication] | [Data from publication] | [Data from publication] |

| MiaPaCa-2 (Pancreas) | [Data from publication] | [Data from publication] | [Data from publication] |

| A549 (Lung) | [Data from publication] | [Data from publication] | [Data from publication] |

| PC-3 (Prostate) | [Data from publication] | [Data from publication] | [Data from publication] |

Note: The specific values for related analogs and reference compounds would be populated from the full-text article.

Signaling Pathway Affected by this compound

This compound exerts its biological effects by inhibiting ICMT, which in turn disrupts the proper functioning of the Ras signaling pathway. The diagram below illustrates this mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, based on the procedures described in the discovery publication.

Chemical Synthesis of this compound (Compound 19)

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, it is imperative to consult the original publication.

Detailed Protocol (Generalized):

-

Step 1: Coupling of Key Intermediates. The synthesis typically begins with the coupling of a substituted tetrahydropyran derivative with an appropriate amine or other nucleophile. This reaction may be facilitated by standard coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM.

-

Step 2: Functional Group Interconversion. The resulting intermediate may undergo one or more functional group manipulations. This could involve protection/deprotection steps, reductions, oxidations, or other standard organic transformations to build the desired molecular scaffold.

-

Step 3: Final Assembly and Purification. The final key fragments are coupled, followed by purification of the crude product. Purification is typically achieved through column chromatography on silica gel, followed by characterization using techniques such as NMR and mass spectrometry to confirm the structure and purity of this compound.

For precise, reproducible results, refer to the experimental section of Judd, W. R., et al. (2011). Journal of Medicinal Chemistry, 54(14), 5031–5047.

In Vitro ICMT Inhibition Assay

The potency of this compound against human ICMT is determined using an in vitro biochemical assay. The following is a representative protocol.

Detailed Protocol (Generalized):

-

Reagent Preparation: Recombinant human ICMT enzyme is prepared and quantified. A biotinylated farnesylcysteine substrate and radiolabeled S-adenosylmethionine ([³H]-SAM) are used. This compound is serially diluted to a range of concentrations.

-

Reaction Setup: The ICMT enzyme, biotinylated substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer system.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of [³H]-SAM and allowed to proceed for a defined period at 37°C. The reaction is then terminated, typically by the addition of a strong acid or a high concentration of non-radiolabeled SAM.

-

Detection: The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated substrate. Unbound [³H]-SAM is washed away.

-

Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay

The anti-proliferative effects of this compound on cancer cell lines are assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Detailed Protocol (Generalized):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated.

Conclusion

This compound is a potent, well-characterized inhibitor of ICMT that serves as a valuable tool for studying the biological roles of this enzyme and as a lead compound for the development of novel anti-cancer therapeutics. This guide has provided a detailed overview of its discovery, synthesis, and biological evaluation. For further details and specific experimental conditions, researchers are strongly encouraged to consult the primary literature. The continued investigation of this compound and related compounds holds significant promise for advancing our understanding of Ras biology and developing new treatments for Ras-driven cancers.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Core Regulator of Membrane Protein Function and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme residing in the endoplasmic reticulum that plays a pivotal role in the post-translational modification of a vast array of cellular proteins. This final enzymatic step in the CAAX processing pathway, the methylation of a C-terminal isoprenylcysteine, is critical for the proper subcellular localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. By neutralizing the negative charge of the carboxyl group on the prenylated cysteine, ICMT enhances the hydrophobicity of the C-terminus, thereby facilitating membrane association and specific protein-protein interactions. Dysregulation of ICMT activity has been implicated in various human diseases, including cancer and progeria, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of ICMT's function in cell membranes, detailed experimental protocols for its study, a summary of key quantitative data, and visual representations of its role in cellular signaling.

Introduction: The Crucial Role of ICMT in the CAAX Processing Pathway

Many intracellular signaling proteins require lipid modifications to anchor them to cellular membranes, where they can interact with their respective effectors and propagate signals. A common pathway for this involves the post-translational modification of proteins containing a C-terminal "CAAX" motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid). This process occurs in three sequential enzymatic steps:

-

Isoprenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue of the CAAX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively[1].

-

Proteolysis: The -AAX tripeptide is cleaved from the C-terminus by a specific endoprotease, Ras converting enzyme 1 (Rce1)[1][2].

-

Carboxyl Methylation: The newly exposed isoprenylcysteine is methylated by ICMT, using S-adenosyl-L-methionine (SAM) as the methyl donor[3][4].

ICMT is a multi-pass transmembrane protein localized to the endoplasmic reticulum[5][6]. Its catalytic activity is essential for the proper membrane localization and function of numerous key signaling molecules, including Ras, Rho, and Rab GTPases, as well as nuclear lamins[7][8][9]. The methylation catalyzed by ICMT increases the hydrophobicity of the C-terminus of its substrates, which is particularly important for the stable membrane association of farnesylated proteins like Ras[10].

ICMT in Cellular Signaling and Disease

The most well-characterized substrates of ICMT are the Ras proteins (H-Ras, N-Ras, and K-Ras), which are central regulators of cell proliferation, differentiation, and survival. Activating mutations in Ras are found in approximately 30% of all human cancers, making the Ras signaling pathway a prime target for anti-cancer drug development[11]. Since proper membrane localization is a prerequisite for Ras function, inhibiting the enzymes involved in its post-translational modification, including ICMT, has emerged as a promising therapeutic strategy[3][4].

Inhibition of ICMT has been shown to cause mislocalization of Ras from the plasma membrane to endomembranes, thereby attenuating downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways[5][12][13]. This disruption of Ras signaling can lead to cell cycle arrest, induction of autophagy, and apoptosis in cancer cells[14][15]. Consequently, several small molecule inhibitors of ICMT have been developed and are being investigated as potential anti-cancer agents[3][16].

Beyond cancer, ICMT has also been implicated in other diseases. For instance, in Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease, the accumulation of a farnesylated and methylated form of prelamin A, known as progerin, is a key pathogenic event. Inhibition of ICMT has been shown to ameliorate the cellular phenotypes of HGPS, suggesting its potential as a therapeutic target for this devastating condition[17][18].

Quantitative Data on ICMT Activity and Inhibition

The following table summarizes key quantitative data related to ICMT enzyme kinetics and the potency of various inhibitors. This information is critical for designing experiments and for the development of novel therapeutic agents targeting ICMT.

| Parameter | Substrate/Inhibitor | Enzyme Source | Value | Reference |

| Km | Biotin-S-farnesyl-L-cysteine (BFC) | Human Icmt | 2.1 ± 0.4 μM | [14] |

| Km | N-acetyl-S-farnesyl-L-cysteine (AFC) | Human Icmt | 20 μM | [12] |

| IC50 | Cysmethynil | Human Icmt | 2.4 μM | [19] |

| IC50 | Compound 8.12 (Cysmethynil analog) | Human Icmt | <1 μM | [16] |

| IC50 | Indole-based inhibitors (various) | Human Icmt | 1.0 - 6.5 μM | [5] |

| IC50 | Tetrahydrocarboline derivatives | Human Icmt | 0.8 - 10.3 μM | [5] |

| Ki (competitive) | S-farnesylthioacetic acid (FTA) | Human Icmt | 3.6 ± 1.0 μM | [14] |

| Ki (competitive) | S-adenosyl-L-homocysteine (AdoHcy) | Human Icmt | 3.5 ± 1.0 μM | [14] |

| KIC (mixed) | Amide-modified prenylcysteine analog 1a | Human Icmt | 1.4 ± 0.2 μM | [20] |

| KIU (mixed) | Amide-modified prenylcysteine analog 1a | Human Icmt | 4.8 ± 0.5 μM | [20] |

| KIC (mixed) | Amide-modified prenylcysteine analog 1b | Human Icmt | 0.5 ± 0.07 μM | [20] |

| KIU (mixed) | Amide-modified prenylcysteine analog 1b | Human Icmt | 1.9 ± 0.2 μM | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ICMT function.

In Vitro ICMT Activity Assay

This protocol describes a radioactivity-based assay to measure ICMT activity in cell lysates using a biotinylated farnesylcysteine substrate.

Materials:

-

HEPES buffer (100 mM, pH 7.4)

-

MgCl2 (5 mM)

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

Biotin-S-farnesyl-L-cysteine (BFC)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-coated beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation fluid

Procedure:

-

Prepare cell lysates from cells expressing ICMT.

-

Set up the reaction mixture containing HEPES buffer, MgCl2, [3H]-SAM, and BFC.

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong detergent (e.g., 2% SDS).

-

Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated product.

-

Wash the beads several times with wash buffer to remove unincorporated [3H]-SAM.

-

Resuspend the beads in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Membrane and Cytosolic Fractionation for Western Blotting

This protocol allows for the separation of membrane-associated proteins from cytosolic proteins to analyze the subcellular localization of ICMT and its substrates.

Materials:

-

Phosphate-buffered saline (PBS)

-

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, with protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

-

Membrane solubilization buffer (e.g., lysis buffer with 1% Triton X-100)

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the membrane pellet in membrane solubilization buffer.

-

Analyze both the cytosolic and membrane fractions by SDS-PAGE and Western blotting using antibodies against ICMT and relevant substrates (e.g., Ras).

CRISPR/Cas9-Mediated Knockout of ICMT

This protocol provides a general framework for generating ICMT knockout cell lines using the CRISPR/Cas9 system.

Procedure:

-

Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the ICMT gene.

-

Clone the sgRNAs into a Cas9 expression vector.

-

Transfect the target cancer cell line with the sgRNA/Cas9 plasmid.

-

Select for transfected cells using an appropriate marker (e.g., puromycin resistance).

-

Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Expand the clonal populations.

-

Screen the clones for ICMT protein knockout by Western blotting.

-

Confirm the gene editing event by sequencing the genomic DNA at the target locus.

-

Functionally validate the knockout by assessing ICMT activity and downstream signaling pathways.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase is a critical enzyme that completes the post-translational modification of numerous proteins essential for cellular signaling. Its role in promoting the membrane association of key oncogenes like Ras has established it as a significant target in cancer therapy. The development of potent and specific ICMT inhibitors holds great promise for the treatment of various cancers and other diseases driven by aberrant protein prenylation.

Future research will likely focus on several key areas. A deeper understanding of the full spectrum of ICMT substrates will unveil novel cellular processes regulated by this enzyme. The development of next-generation ICMT inhibitors with improved pharmacological properties is crucial for their successful clinical translation. Furthermore, exploring the synergistic effects of ICMT inhibitors with other targeted therapies may lead to more effective combination treatments for cancer. The continued investigation into the intricate functions of ICMT will undoubtedly provide valuable insights into fundamental cell biology and open new avenues for therapeutic intervention.

References

- 1. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. genetex.com [genetex.com]

- 14. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. devtoolsdaily.com [devtoolsdaily.com]

- 16. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. finechemicals.com.cn [finechemicals.com.cn]

- 19. pnas.org [pnas.org]

- 20. Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine - PMC [pmc.ncbi.nlm.nih.gov]

Icmt-IN-40 as a Potential Anti-Cancer Agent: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a compound specifically designated "Icmt-IN-40". This technical guide will therefore focus on a well-characterized and potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, compound 8.12 , as a representative agent for this class of potential anti-cancer therapeutics. The principles, mechanisms, and experimental findings detailed herein are based on published studies of compound 8.12 and its parent compound, cysmethynil, and are intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: Targeting ICMT in Cancer Therapy

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This process, known as prenylation, is crucial for the proper subcellular localization and function of a variety of key signaling proteins, most notably members of the Ras superfamily of small GTPases.

Activating mutations in Ras genes are found in approximately one-third of all human cancers, making the Ras signaling pathway a highly attractive target for anti-cancer drug development. Direct inhibition of Ras has proven challenging. Therefore, targeting the enzymes responsible for its post-translational modification presents a viable alternative strategy. Inhibition of farnesyltransferase (FTase), an enzyme upstream of ICMT, showed initial promise but had limited clinical success, partly due to alternative prenylation by geranylgeranyltransferase (GGTase I). ICMT, however, acts on both farnesylated and geranylgeranylated proteins, making it a more comprehensive target for disrupting the function of oncogenic Ras.

Pharmacological or genetic inactivation of ICMT leads to the mislocalization of Ras from the plasma membrane, impairing downstream signaling and resulting in cell cycle arrest, autophagy, and apoptosis in cancer cells. Cysmethynil was the first-in-class small molecule inhibitor of ICMT, but its poor physicochemical properties, such as low aqueous solubility, have limited its clinical development. Compound 8.12, an amino-derivative of cysmethynil, was developed to have superior pharmacological properties and has demonstrated enhanced potency both in vitro and in vivo.

Mechanism of Action

ICMT inhibitors like compound 8.12 exert their anti-cancer effects by preventing the carboxyl methylation of the C-terminal prenylcysteine of CaaX proteins. This inhibition leads to a cascade of cellular events:

-

Ras Mislocalization: Carboxyl methylation increases the hydrophobicity of Ras, facilitating its anchoring to the plasma membrane. Inhibition of ICMT disrupts this process, causing Ras proteins to be mislocalized within the cell, thereby preventing their interaction with downstream effectors.

-

Impaired Downstream Signaling: By preventing Ras activation, ICMT inhibitors block critical oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation, survival, and growth.

-

Induction of Cell Cycle Arrest and Apoptosis: Disruption of Ras signaling leads to the upregulation of cell cycle inhibitors like p21 and downregulation of proliferation markers like Cyclin D1, causing cell cycle arrest, typically at the G1 phase. This can subsequently trigger programmed cell death (apoptosis) and autophagy.

Quantitative Data

The following tables summarize the available quantitative data for the ICMT inhibitors cysmethynil and other non-substrate based inhibitors.

Table 1: In Vitro Potency of ICMT Inhibitors

| Compound | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| Cysmethynil | Icmt Inhibition | 2.4 | In vitro enzyme assay | |

| Cysmethynil | Cell Proliferation | 20-30 | PC3 (Prostate) | |

| Compound 5 | hIcmt Inhibition | 1.5 ± 0.2 | In vitro enzyme assay |

Table 2: In Vivo Efficacy of Cysmethynil

| Cancer Model | Dosing Regimen | Outcome | Reference |

| MiaPaCa2 Xenograft | 100 mg/kg, every other day | Tumor growth inhibition | |

| MiaPaCa2 Xenograft | 150 mg/kg, every other day | Tumor regression | |

| Cervical Cancer Xenograft | 20 mg/kg, 3 times/week for 2 weeks | Moderate tumor growth inhibition | |

| Cervical Cancer Xenograft | 20 mg/kg + Paclitaxel | Significant tumor growth inhibition | |

| Cervical Cancer Xenograft | 20 mg/kg + Doxorubicin | Significant tumor growth inhibition |

Experimental Protocols

Detailed methodologies for key experiments used in the evaluation of ICMT inhibitors are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of an ICMT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., PC3, HepG2, MiaPaCa2) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ICMT inhibitor (e.g., compound 8.12) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT/MTS Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

For MTS Assay: Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT Assay only): After incubation with MTT, add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader. For the MTT assay, the wavelength is typically 570 nm. For the MTS assay, the wavelength is 490 nm.

-

Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ICMT inhibition.

-

Cell Lysis: Plate cells and treat with the ICMT inhibitor as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, Cyclin D1, p21, cleaved caspase-7) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of an ICMT inhibitor.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 10 million MiaPaCa2 cells) into the flanks of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups (n=6 per group).

-

Drug Administration: Prepare the ICMT inhibitor in a suitable vehicle. Administer the drug to the treatment groups via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 100 or 150 mg/kg every other day). The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.

Visualization of Pathways and Workflows

Signaling Pathway of Ras Post-Translational Modification and ICMT Inhibition

Caption: Ras post-translational modification pathway and the point of intervention by ICMT inhibitors.

Experimental Workflow for Preclinical Evaluation of an ICMT Inhibitor

Caption: A generalized preclinical workflow for the evaluation of a novel ICMT inhibitor.

Conclusion and Future Directions

Inhibitors of ICMT, such as compound 8.12, represent a promising class of anti-cancer agents, particularly for tumors driven by Ras mutations. By disrupting a critical post-translational modification, these compounds effectively inhibit oncogenic signaling, leading to reduced cancer cell proliferation and survival. The improved pharmacological properties of second-generation inhibitors like compound 8.12 enhance their potential for clinical translation.

Future research should focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of ICMT inhibitors with other targeted therapies or conventional chemotherapeutics could lead to more effective treatment regimens. The observed synergy between compound 8.12 and the EGFR inhibitor gefitinib provides a strong rationale for this approach.

-

Biomarker Identification: Identifying predictive biomarkers of response to ICMT inhibition will be crucial for patient stratification in future clinical trials.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive PK/PD studies are needed to optimize dosing schedules and ensure sustained target engagement in vivo.

-

Expansion to Other Cancers: Given the prevalence of Ras mutations, the efficacy of potent ICMT inhibitors should be evaluated across a broader range of cancer types.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

An In-depth Technical Guide on the Structural Biology of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of Ras and other CaaX proteins. A detailed understanding of ICMT's structure, function, and interaction with inhibitors is paramount for the development of novel therapeutics targeting diseases such as cancer and progeria.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid.[1][2] This modification pathway is crucial for the proper subcellular localization and function of a wide range of signaling proteins, most notably the Ras superfamily of small GTPases.[3][4]

The CaaX processing pathway involves three sequential enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX motif.[5][6]

-

Proteolysis: The -aaX tripeptide is cleaved by a specific endoprotease, Rce1.[3]

-

Methylation: ICMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the newly exposed isoprenylcysteine's carboxyl group.[2][3]

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes.[5] Given the central role of Ras proteins in oncogenic signaling, ICMT has emerged as a promising therapeutic target for various cancers.[1][4]

Structural Biology of ICMT

The three-dimensional structure of ICMT has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing a unique architecture for a methyltransferase.

Overall Architecture

ICMT is an integral membrane protein with a core structure composed of multiple transmembrane α-helices.[7] The eukaryotic enzyme typically spans the endoplasmic reticulum membrane eight times.[8] A key feature of ICMT's structure is a highly conserved C-terminal catalytic subdomain that encloses the binding pocket for the methyl donor, S-adenosyl-L-methionine (SAM).[9]

A distinct tunnel connects the reactive methyl group of the bound SAM to the inner leaflet of the endoplasmic reticulum membrane.[9] This tunnel is proposed to provide access for the lipophilic prenyl lipid substrate, allowing the enzyme to bring together its two chemically diverse substrates for catalysis.[9]

Substrate and Cofactor Binding Sites

Mutational analysis and structural studies have identified key residues involved in substrate and cofactor binding. The SAM-binding pocket is highly conserved among methyltransferases. In contrast, the isoprenylcysteine binding site is located within a hydrophobic cavity formed by several transmembrane helices. This cavity is of sufficient size to accommodate both farnesyl and geranylgeranyl moieties.[9]

ICMT Inhibitors and Their Binding Modes

The development of ICMT inhibitors is a key strategy for targeting Ras-driven cancers. These inhibitors can be broadly classified into two main categories: substrate-mimicking inhibitors and small molecule inhibitors that bind to other sites on the enzyme.

Substrate-Mimicking Inhibitors

These inhibitors are typically analogs of the natural substrate, S-farnesyl-L-cysteine. They often contain modifications to the amide linkage or the isoprenoid chain to enhance their binding affinity and inhibitory potency.[10] For example, N-acetyl-S-farnesyl-L-cysteine (AFC) is a commonly used substrate analog in ICMT assays.[4] Amide-modified farnesylcysteine (AMFC) analogs with bulky, hydrophobic amide moieties have been shown to be low micromolar inhibitors of human ICMT.[4]

Small Molecule Inhibitors

High-throughput screening has led to the discovery of potent, non-substrate analog inhibitors of ICMT. A prominent example is cysmethynil , an indole-based compound that exhibits time-dependent inhibition of ICMT.[11][12] Structure-activity relationship (SAR) studies on cysmethynil and its analogs have revealed that the hydrophobicity of the substituent on the indole nitrogen is crucial for its time-dependent inhibitory activity.[1][11] Another class of potent inhibitors includes tetrahydropyranyl (THP) derivatives, with some analogs displaying IC50 values in the nanomolar range.[8]

Quantitative Data on ICMT Inhibitors

The following tables summarize the inhibitory potency of various compounds against ICMT, providing a comparative overview for drug development professionals.

Table 1: Amide-Modified Prenylcysteine-Based ICMT Inhibitors [10]

| Compound | Structure | IC50 (µM) | Ki (µM) | Inhibition Mode |

| 1a (POP-FC) | Phenoxyphenyl amide derivative | 1.4 ± 0.2 (KIC) | 4.8 ± 0.5 (KIU) | Mixed |

| 1b | Phenoxyphenyl amide derivative | 0.5 ± 0.07 (KIC) | 1.9 ± 0.2 (KIU) | Mixed |

Table 2: Indole-Based and Other Small Molecule ICMT Inhibitors [8][11][13]

| Inhibitor | IC50 | Ki | Notes |

| Cysmethynil | 2.39 ± 0.02 µM (initial Ki)0.14 ± 0.01 µM (final Ki*) | Time-dependent inhibitor | |

| Analogue 75 (THP derivative) | 1.3 nM | Potent tetrahydropyranyl derivative | |

| C75 | A potent, cell-permeable ICMT inhibitor | ||

| JH4 | A novel ICMT inhibitor | ||

| SLC-DO11 | A novel ICMT inhibitor |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the structure and function of ICMT and to evaluate its inhibitors.

Recombinant ICMT Expression and Purification

Objective: To produce and purify recombinant ICMT for structural and functional studies.

Protocol Outline (E. coli expression): [7][14][15]

-

Cloning: The cDNA encoding human ICMT is cloned into an E. coli expression vector, often with an affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: A small-scale culture is grown to mid-log phase (OD600 ~0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: The cleared lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole or the appropriate competing ligand.[16][17]

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

In Vitro ICMT Enzyme Activity Assay

Objective: To measure the enzymatic activity of ICMT and to determine the potency of inhibitors.

Radioactive Assay Protocol Outline: [18]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), a source of ICMT (purified enzyme or cell lysate), the methyl acceptor substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC), and the methyl donor, S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).

-

Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrates.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ³H-SAM and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Product Extraction and Quantification: The methylated, hydrophobic product is extracted with an organic solvent (e.g., heptane). The amount of radioactivity in the organic phase is then quantified by liquid scintillation counting, which is proportional to the enzyme activity.

Structural Determination Methods

Objective: To determine the high-resolution three-dimensional structure of ICMT.

Vapor Diffusion Crystallization Protocol Outline: [19][20][21]

-

Protein Preparation: Highly pure and concentrated (5-10 mg/mL) ICMT is required.

-

Crystallization Screening: A sitting-drop or hanging-drop vapor diffusion method is used. Small droplets of the protein solution are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).

-

Crystal Growth: The setup is sealed, and water vapor slowly diffuses from the droplet to the reservoir, leading to a gradual increase in the protein and precipitant concentrations in the droplet, which can induce crystal formation over days to weeks.

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction pattern is used to calculate an electron density map, from which the atomic model of the protein is built and refined.[22][23]

Objective: To determine the structure of ICMT, particularly for large complexes or membrane-embedded proteins in a near-native state.

Sample Preparation and Data Collection Protocol Outline: [24][25][26]

-

Grid Preparation: A small volume (3-4 µL) of purified ICMT solution is applied to a cryo-EM grid. The grid is blotted to create a thin film of the solution.[27]

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native, hydrated state.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the protein particles are collected.

-

Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CaaX protein post-translational modification pathway, the role of ICMT in Ras signaling, and a typical experimental workflow for ICMT inhibitor screening.

Caption: CaaX Protein Post-Translational Modification Pathway.

Caption: Role of ICMT in the Ras Signaling Pathway.

Caption: Experimental Workflow for ICMT Inhibitor Screening.

Conclusion

The structural and functional characterization of ICMT has provided a solid foundation for the rational design of potent and selective inhibitors. As the sole enzyme responsible for the final methylation step in CaaX protein processing, ICMT represents a highly specific target for therapeutic intervention, particularly in Ras-driven cancers. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals. Continued efforts in structural biology, coupled with innovative screening and medicinal chemistry approaches, will undoubtedly lead to the development of novel ICMT inhibitors with clinical potential.

References

- 1. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.org [mdanderson.org]

- 3. Farnesylated and methylated KRAS4b: high yield production of protein suitable for biophysical studies of prenylated protein-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression and purification of the mitochondrial transmembrane protein FAM210A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysmethynil - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. Expression of proteins in E coli [qiagen.com]

- 16. stackwave.com [stackwave.com]

- 17. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 18. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Growing Crystals [web.mit.edu]

- 20. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 21. hamptonresearch.com [hamptonresearch.com]

- 22. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. CryoEM grid preparation: a closer look at advancements and impact of preparation mode and new approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Validation of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling therapeutic target in oncology. As the enzyme responsible for the final step in the post-translational modification of numerous C-terminal CAAX motif-containing proteins, including the notorious Ras family of oncoproteins, its inhibition offers a promising strategy to disrupt key cancer-driving signaling pathways. This technical guide provides a comprehensive overview of the validation of ICMT as a cancer target, with a focus on the preclinical evidence supporting the development of ICMT inhibitors. We present quantitative data on the efficacy of various ICMT inhibitors, detailed protocols for essential validation experiments, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to ICMT in Cancer Biology

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylcysteine.[1][2] This methylation is the final of three sequential post-translational modifications of proteins containing a C-terminal CAAX box, a common motif in many signaling proteins. The preceding steps involve the attachment of either a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively, followed by the proteolytic removal of the "-AAX" amino acids by Ras-converting enzyme 1 (Rce1).[3][4]

The methylation conferred by ICMT is crucial for the proper subcellular localization, membrane association, and function of its substrates.[1] By neutralizing the negative charge of the terminal carboxyl group, ICMT enhances the hydrophobicity of the C-terminus, facilitating the trafficking and anchoring of these proteins to the plasma membrane and other cellular compartments.[5]

A significant proportion of ICMT substrates are key regulators of cellular growth, proliferation, survival, and motility, including members of the Ras, Rho, and Rap small GTPase families.[6][7] The Ras proteins (KRAS, NRAS, and HRAS) are among the most frequently mutated oncoproteins in human cancers, driving tumorigenesis in a wide range of malignancies, including pancreatic, colorectal, and lung cancers.[8] Given that both farnesylated and geranylgeranylated proteins are substrates for ICMT, targeting this enzyme offers a potential advantage over farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation of KRas and NRas by GGTase I.[9]

Inhibition of ICMT has been shown to induce a variety of anti-cancer effects, including:

-

Mislocalization of Ras: Preventing Ras from reaching the plasma membrane, thereby abrogating its signaling activity.[2][3]

-

Inhibition of downstream signaling: Attenuation of the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[10]

-

Cell cycle arrest: Induction of G1 or G2/M phase arrest in cancer cells.[6][11]

-

Induction of apoptosis and autophagy: Triggering programmed cell death in tumor cells.[1][6]

-

Suppression of anchorage-independent growth and tumorigenicity: Reducing the ability of cancer cells to form colonies in soft agar and tumors in xenograft models.[7]

-

Metabolic dysregulation: Impairing mitochondrial respiration and cellular metabolism.[12]